Cas no 159650-33-6 ((8S,9R,13R,14S,16R,17R)-17-Acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,15,16,17-tetrahydro-8H-cyclopenta[a]phenanthren-11-one)
![(8S,9R,13R,14S,16R,17R)-17-Acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,15,16,17-tetrahydro-8H-cyclopenta[a]phenanthren-11-one structure](https://fr.kuujia.com/scimg/cas/159650-33-6x500.png)
159650-33-6 structure
Nom du produit:(8S,9R,13R,14S,16R,17R)-17-Acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,15,16,17-tetrahydro-8H-cyclopenta[a]phenanthren-11-one
Numéro CAS:159650-33-6
Le MF:C29H38O10
Mégawatts:546.606029987335
CID:183905
(8S,9R,13R,14S,16R,17R)-17-Acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,15,16,17-tetrahydro-8H-cyclopenta[a]phenanthren-11-one Propriétés chimiques et physiques
Nom et identifiant
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- 19-Norpregna-1,3,5(10),6-tetraene-11,20-dione,2-(b-D-glucopyranosyloxy)-3,16-dihydroxy-4,9,14-trimethyl-,(9b,16a)- (9CI)
- (-)-CabenosideC
- Cabenoside C
- Cayaponoside C4
- (8S,9R,13R,14S,16R,17R)-17-Acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-tri
- (8S,9R,13R,14S,16R,17R)-17-Acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,15,16,17-tetrahydro-8H-cyclopenta[a]phenanthren-11-one
-
- Piscine à noyau: 1S/C29H38O10/c1-12-14-6-7-19-27(3)9-16(32)21(13(2)31)28(27,4)10-20(33)29(19,5)15(14)8-17(22(12)34)38-26-25(37)24(36)23(35)18(11-30)39-26/h6-8,16,18-19,21,23-26,30,32,34-37H,9-11H2,1-5H3/t16-,18-,19+,21+,23-,24+,25-,26-,27+,28-,29+/m1/s1
- La clé Inchi: LEDJOWZJXRWFQD-PKRLLTRGSA-N
- Sourire: O[C@@H]1C[C@@]2(C)[C@@H]3C=CC4C(C)=C(C(=CC=4[C@]3(C)C(C[C@]2(C)[C@H]1C(C)=O)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 4
- Complexité: 1030
- Surface topologique des pôles: 174
(8S,9R,13R,14S,16R,17R)-17-Acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12,15,16,17-tetrahydro-8H-cyclopenta[a]phenanthren-11-one Littérature connexe
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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